![molecular formula C26H29ClN6O3 B12371646 8-(4-Azanylbutyl)-2-[1,3-bis(oxidanyl)propan-2-ylamino]-6-[2-chloranyl-4-(6-methylpyridin-2-yl)phenyl]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12371646.png)
8-(4-Azanylbutyl)-2-[1,3-bis(oxidanyl)propan-2-ylamino]-6-[2-chloranyl-4-(6-methylpyridin-2-yl)phenyl]pyrido[2,3-d]pyrimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MR24 is a potent and selective inhibitor of mammalian STE20-like kinase 3 (MST3) and mammalian STE20-like kinase 4 (MST4). It is known for its high selectivity, with EC50 values of 57 nM for MST3 and 583 nM for MST4 . This compound is non-cytotoxic and cell-permeable, making it a valuable tool in scientific research, particularly in studies related to cell cycle regulation and kinase signaling pathways .
Métodos De Preparación
The synthesis of MR24 involves several steps, starting from commercially available starting materials. The key steps include the formation of the pyrido[2,3-d]pyrimidin-7-one core, followed by the introduction of various substituents to achieve the desired selectivity and potency. The synthetic route typically involves:
Formation of the pyrido[2,3-d]pyrimidin-7-one core: This is achieved through a series of condensation and cyclization reactions.
Introduction of substituents: Various substituents are introduced to the core structure through nucleophilic substitution and other functional group transformations.
Análisis De Reacciones Químicas
MR24 undergoes several types of chemical reactions, including:
Oxidation: MR24 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: MR24 can undergo nucleophilic substitution reactions, where various nucleophiles replace specific substituents on the molecule.
Hydrolysis: Under acidic or basic conditions, MR24 can be hydrolyzed to form different hydrolysis products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
MR24 has a wide range of scientific research applications, including:
Cell Cycle Studies: MR24 is used to study the regulation of the cell cycle, particularly the G1 phase, as it increases the number of cells in this phase.
Kinase Signaling Pathways: The compound is valuable in research focused on kinase signaling pathways, especially those involving MST3 and MST4.
Cancer Research: Due to its ability to induce cell cycle arrest, MR24 is used in cancer research to explore potential therapeutic strategies.
Drug Development: MR24 serves as a lead compound in the development of new kinase inhibitors for various therapeutic applications.
Mecanismo De Acción
MR24 exerts its effects by selectively binding to and inhibiting MST3 and MST4 kinases. This inhibition leads to an increase in the number of cells in the G1 phase of the cell cycle, thereby causing cell cycle arrest . The molecular targets of MR24 are the active sites of MST3 and MST4, where it competes with ATP for binding. This inhibition disrupts the kinase signaling pathways, leading to various downstream effects, including changes in cell cycle progression and cellular responses .
Comparación Con Compuestos Similares
MR24 is unique in its high selectivity for MST3 and MST4 compared to other kinase inhibitors. Similar compounds include:
G-5555: A derivative of MR24, also targeting MST kinases but with different selectivity profiles.
MST3/4 Inhibitors: Other inhibitors in this class may have broader or less selective activity compared to MR24.
MR24 stands out due to its high selectivity, non-cytotoxic nature, and cell permeability, making it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C26H29ClN6O3 |
|---|---|
Peso molecular |
509.0 g/mol |
Nombre IUPAC |
8-(4-aminobutyl)-6-[2-chloro-4-(6-methylpyridin-2-yl)phenyl]-2-(1,3-dihydroxypropan-2-ylamino)pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C26H29ClN6O3/c1-16-5-4-6-23(30-16)17-7-8-20(22(27)12-17)21-11-18-13-29-26(31-19(14-34)15-35)32-24(18)33(25(21)36)10-3-2-9-28/h4-8,11-13,19,34-35H,2-3,9-10,14-15,28H2,1H3,(H,29,31,32) |
Clave InChI |
PIJSEUOSRTYUJM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)C2=CC(=C(C=C2)C3=CC4=CN=C(N=C4N(C3=O)CCCCN)NC(CO)CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[(2R,5R,6R)-6-ethyl-2-hydroxy-5-(2-methylpropyl)oxan-2-yl]-2-hydroxy-N-[(3S,4S,13S,19R)-17-hydroxy-8,13,14-trimethyl-2,6,9,12,15,18-hexaoxo-4-propan-2-yl-5-oxa-1,8,11,14,17,23-hexazabicyclo[17.4.0]tricosan-3-yl]propanamide](/img/structure/B12371571.png)

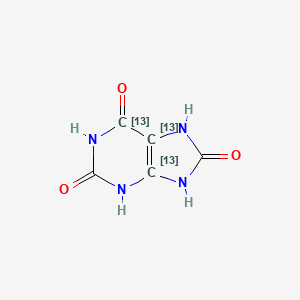
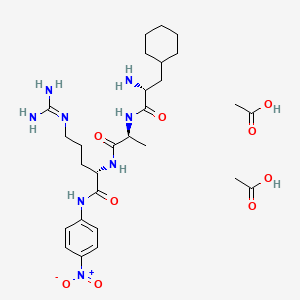

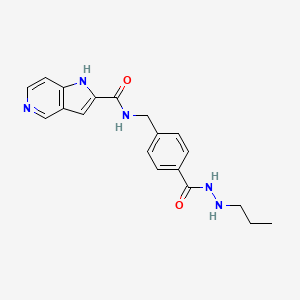

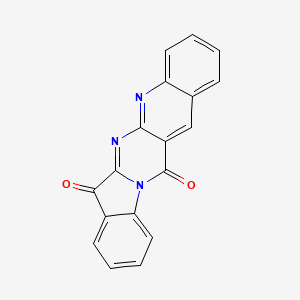
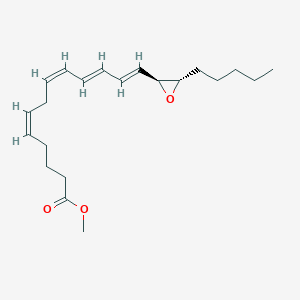
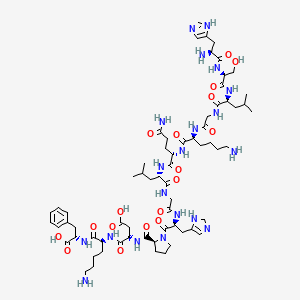
![sodium;4-[(2E)-2-[(2E)-2-[3-[(E)-2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]-2-(4-isothiocyanatophenyl)sulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12371635.png)



